molecular formula C38H78O5S2Sn2 B12759759 Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate

Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate

Cat. No.: B12759759
M. Wt: 916.6 g/mol
InChI Key: JJVQWORKERZMKG-UHFFFAOYSA-L
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Description

Propanoic acid, 3,3’-((dibutylstannylene)bis(thio))bis-, diisooctyl ester, reaction products with dibutyloxostannane is a complex organotin compound. This compound is known for its unique chemical structure, which includes a stannylene (tin) center bonded to sulfur atoms and ester groups. It is commonly used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3’-((dibutylstannylene)bis(thio))bis-, diisooctyl ester involves the reaction of dibutyltin oxide with diisooctyl 3,3’-((dibutylstannylene)bis(thio))bispropionate. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and optimized processes to enhance yield and purity. The reaction is monitored closely to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3,3’-((dibutylstannylene)bis(thio))bis-, diisooctyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of ester derivatives .

Scientific Research Applications

Propanoic acid, 3,3’-((dibutylstannylene)bis(thio))bis-, diisooctyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which propanoic acid, 3,3’-((dibutylstannylene)bis(thio))bis-, diisooctyl ester exerts its effects involves its interaction with molecular targets, primarily through its tin center. The compound can form complexes with various biomolecules, influencing their function and activity. The pathways involved include metal-ligand interactions and potential disruption of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3,3’-((dibutylstannylene)bis(thio))bis-, diisooctyl ester stands out due to its specific ester groups and the resulting properties. Its unique structure provides distinct reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C38H78O5S2Sn2

Molecular Weight

916.6 g/mol

IUPAC Name

dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate

InChI

InChI=1S/2C11H22O2S.4C4H9.O.2Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;4*1-3-4-2;;;/h2*10,14H,3-9H2,1-2H3;4*1,3-4H2,2H3;;;/q;;;;;;;;+2/p-2

InChI Key

JJVQWORKERZMKG-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](=O)CCCC.CCCC[Sn](CCCC)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C

Origin of Product

United States

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